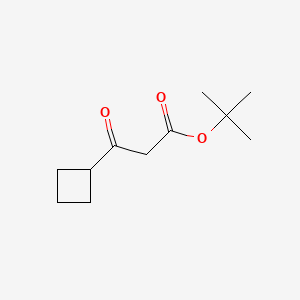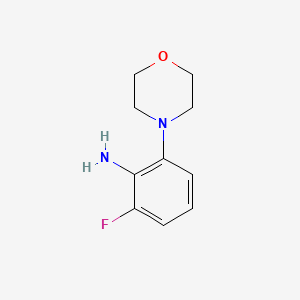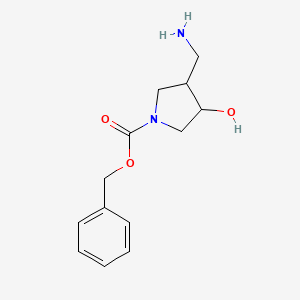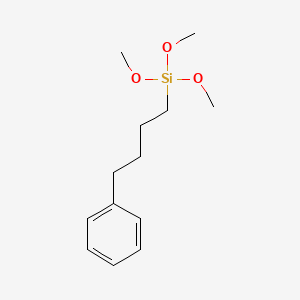
4-Phenylbutyltrimethoxysilane
Übersicht
Beschreibung
4-Phenylbutyltrimethoxysilane is an organic silicon compound. Its chemical formula is C16H26O3Si, and its structural formula is Ph(CH2)4Si(OMe)3, where Ph represents phenyl and OMe represents methoxy . It appears as a colorless or light yellow liquid .
Synthesis Analysis
The preparation method of 4-Phenylbutyltrimethoxysilane is carried out by a reaction of an organosilicon reagent and a reaction solvent. The specific preparation method may involve reacting the corresponding organosilicon reagent with methanol, and then performing a transesterification reaction to obtain the target compound .
Molecular Structure Analysis
The molecular formula of 4-Phenylbutyltrimethoxysilane is C13H22O3Si . Its molar mass is 254.4 .
Chemical Reactions Analysis
As an organosilicon reagent, 4-Phenylbutyltrimethoxysilane is used for silicidation and silicon oxidation reactions in organic synthesis reactions .
Physical And Chemical Properties Analysis
4-Phenylbutyltrimethoxysilane has a boiling point of 282.9±19.0 °C (Predicted), a density of 1.006, and a flash point of >110°C (>230°F) . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran .
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Cerebral Ischemic Injury : 4-PBA has shown neuroprotective effects against cerebral ischemic injury. It can attenuate infarction volume, hemispheric swelling, and apoptosis, improving neurological status in a mouse model of hypoxia-ischemia. This effect is attributed to its inhibition of endoplasmic reticulum (ER)-mediated apoptosis and inflammation (Qi et al., 2004).
Inhibitory Effects on Malignant Glioma Cells : Studies show that 4-PBA can inhibit the proliferation, morphology, migration, and invasiveness of malignant glioma cells. It has a dose-dependent effect on cell growth and can induce changes in gene expression related to glial malignancy (Engelhard et al., 1998).
Treatment in Cystic Fibrosis : 4-PBA has been used in clinical trials for cystic fibrosis patients. It showed some efficacy in inducing epithelial CFTR function in vivo in individuals homozygous for deltaF508-CFTR, a common mutation in cystic fibrosis (Rubenstein & Zeitlin, 1998).
Pharmacoproteomics in Cystic Fibrosis Bronchial Epithelial Cells : Proteomic analysis of 4-PBA treated cystic fibrosis bronchial epithelial cells identified several differentially expressed proteins associated with the chloride transport defect in these cells (Singh et al., 2006).
Promotion of Plant Regeneration : 4-PBA promotes plant regeneration by mimicking the effect of exogenous auxin in Arabidopsis. This discovery has potential applications in plant tissue culture engineering (Iwase et al., 2022).
Maintaining Proteostasis : 4-PBA is used clinically for urea cycle disorders and has been explored for its properties as a chemical chaperone. It prevents misfolded protein aggregation and alleviates ER stress, potentially alleviating various pathologies (Kolb et al., 2015).
Benefits in Traumatic Hemorrhagic Shock : 4-PBA shows beneficial effects in traumatic hemorrhagic shock, improving survival and protecting organ function. It acts by attenuating oxidative stress and mitochondrial permeability transition pore opening (Yang et al., 2016).
Alzheimer's Disease Therapy : 4-PBA restores cognitive deficits in Alzheimer's disease animal models. It may act through a multi-modal/multi-target mechanism, differing from current clinical trial drugs (Cuadrado‐Tejedor et al., 2011).
Binding to Serum Albumin in Different Species : The binding of 4-PBA to albumin from various species, including human, bovine, rabbit, and rat, has been characterized, revealing species-specific affinity differences (Yamasaki et al., 2017).
Cognitive Improvement in Alzheimer's Disease : 4-PBA treatment in an Alzheimer's disease mouse model led to reversed spatial learning and memory deficits, decreased phosphorylated tau, and increased inactive GSK3β. It suggests 4-PBA's potential as a novel approach for Alzheimer's treatment (Ricobaraza et al., 2009).
Effects on Autophagy in Osteoclasts : 4-PBA has been found to attenuate lipopolysaccharide-induced bone loss by modulating autophagy in osteoclasts. This highlights its therapeutic potential for inflammatory bone loss (Park et al., 2018).
Eigenschaften
IUPAC Name |
trimethoxy(4-phenylbutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGBLVHGSETPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCC1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutyltrimethoxysilane | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester](/img/no-structure.png)

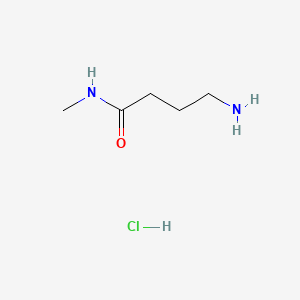
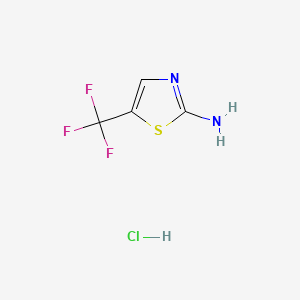
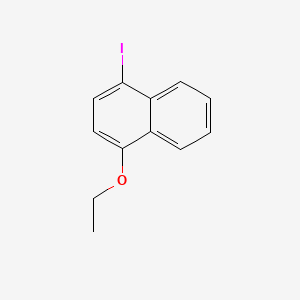
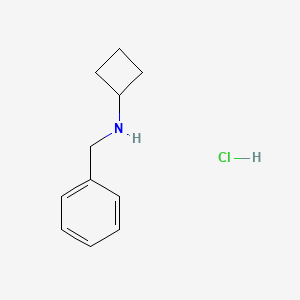
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
![2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B599807.png)
